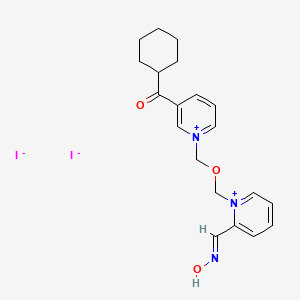

Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “HGG 42” is a bis-pyridinium salt known for its therapeutic properties, particularly in the context of organophosphate poisoning. It is chemically identified as Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HGG 42 involves the reaction of pyridinium derivatives with specific reagents under controlled conditions. The process typically includes the following steps:

Formation of Pyridinium Intermediate: The initial step involves the preparation of a pyridinium intermediate by reacting pyridine with an appropriate alkylating agent.

Cyclohexylcarbonyl Addition: The intermediate is then reacted with cyclohexylcarbonyl chloride to introduce the cyclohexylcarbonyl group.

Methoxymethylation: The resulting compound undergoes methoxymethylation using methoxymethyl chloride.

Hydroxyimino Formation:

Industrial Production Methods

Industrial production of HGG 42 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

HGG 42 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert HGG 42 into its reduced forms, often involving hydrogenation.

Substitution: The pyridinium ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridinium hydrides.

Scientific Research Applications

HGG 42 has been extensively studied for its applications in various scientific fields:

Toxicology: The compound is valuable in toxicological studies to understand the mechanisms of organophosphate toxicity and develop antidotes.

Chemistry: HGG 42 serves as a model compound in studying pyridinium chemistry and its reactivity.

Biology: Research on HGG 42 includes its effects on biological systems, particularly its interaction with enzymes and cellular pathways.

Mechanism of Action

The mechanism of action of HGG 42 involves its interaction with cholinesterase enzymes. The compound reactivates these enzymes by binding to the active site and displacing the organophosphate inhibitor. This process restores the normal function of cholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The molecular targets include the active sites of acetylcholinesterase and butyrylcholinesterase enzymes.

Comparison with Similar Compounds

Similar Compounds

HGG 12: Another bis-pyridinium salt with similar therapeutic properties but different structural features.

Atropine: A well-known antidote for organophosphate poisoning, often used in combination with HGG 42 for enhanced efficacy.

Benactyzine: Another cholinolytic agent used in conjunction with HGG 42 for treating organophosphate poisoning.

Uniqueness of HGG 42

HGG 42 is unique due to its dual functionality as both a reactivator of cholinesterase and a protective agent against organophosphate toxicity. Its specific chemical structure allows for effective interaction with cholinesterase enzymes, making it a valuable compound in medical and toxicological applications.

Biological Activity

Pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide is a novel pyridine derivative that has shown promising biological activity in preliminary studies. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a pyridinium core substituted with cyclohexylcarbonyl and hydroxyimino groups, as well as diiodide moieties. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of pyridinium derivatives are often evaluated through various assays that measure their effects on microbial growth, cancer cell proliferation, and other physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values are crucial for assessing antimicrobial efficacy. For example, derivatives similar to the target compound exhibited MIC values ranging from 8 μM against Enterococcus faecalis to higher concentrations for other strains .

Anticancer Activity

The anticancer properties of pyridinium derivatives are also notable. Compounds with structural similarities have been tested against several cancer cell lines:

- IC50 Values : The half-maximal inhibitory concentration (IC50) provides insight into the potency of these compounds. For instance, some related pyridine derivatives showed IC50 values in the low micromolar range (e.g., 2.2–4.4 µM) against various cancer cell lines such as HCT 116 and MCF-7 .

The mechanism by which pyridinium compounds exert their biological effects often involves interaction with cellular targets:

- Cellular Uptake : The presence of the pyridinium moiety facilitates cellular uptake due to its positive charge at physiological pH.

- Target Interaction : Many pyridine derivatives act by inhibiting key enzymes or pathways involved in microbial growth or cancer cell proliferation.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of pyridinium derivatives:

- Antimicrobial Studies : A study demonstrated that certain pyridine derivatives inhibited multidrug-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .

- Anticancer Studies : Another study focused on the synthesis of novel pyridine-based compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These compounds were shown to induce apoptosis in cancer cells through PARP cleavage mechanisms .

Comparative Analysis of Biological Activities

Properties

CAS No. |

65320-92-5 |

|---|---|

Molecular Formula |

C20H25I2N3O3 |

Molecular Weight |

609.2 g/mol |

IUPAC Name |

cyclohexyl-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]methanone;diiodide |

InChI |

InChI=1S/C20H24N3O3.2HI/c24-20(17-7-2-1-3-8-17)18-9-6-11-22(14-18)15-26-16-23-12-5-4-10-19(23)13-21-25;;/h4-6,9-14,17H,1-3,7-8,15-16H2;2*1H/q+1;;/p-1 |

InChI Key |

RDBMYWFOYBVFPS-UHFFFAOYSA-M |

Isomeric SMILES |

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3/C=N/O.[I-].[I-] |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[I-].[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.